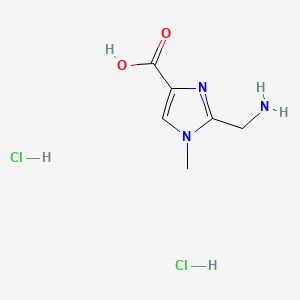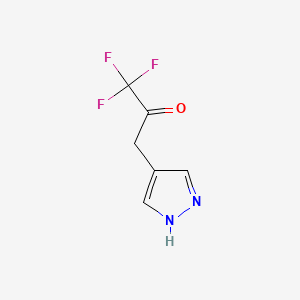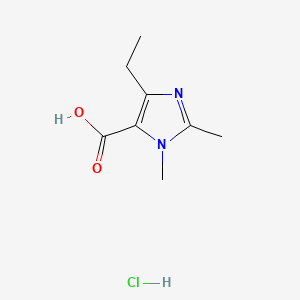
3-(but-3-yn-2-yl)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(But-3-yn-2-yl)oxane is an organic compound with the molecular formula C4H6O, which belongs to the class of oxanes. It is a colorless, odorless liquid with a boiling point of approximately 36 °C. Its main use is in the synthesis of other compounds, such as polymers, pharmaceuticals, and other organic compounds. It is also used in the production of fuels, solvents, and other industrial materials. Additionally, 3-(But-3-yn-2-yl)oxane has been studied for its potential applications in scientific research and in the medical field.
科学的研究の応用
3-(But-3-yn-2-yl)oxane has been studied for its potential applications in scientific research. It has been used as a model compound in the study of the structure and reactivity of other organic compounds. Additionally, it has been used as a model compound for the study of the reactivity of polymers and other materials. 3-(But-3-yn-2-yl)oxane has also been studied for its potential application in the study of drug delivery systems and for the synthesis of new pharmaceuticals.
作用機序
The mechanism of action of 3-(But-3-yn-2-yl)oxane is not fully understood. However, it is believed that the compound undergoes a cycloaddition reaction with other organic compounds, resulting in the formation of a new compound. Additionally, 3-(But-3-yn-2-yl)oxane is believed to react with other organic compounds through a nucleophilic substitution reaction, resulting in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(But-3-yn-2-yl)oxane have not been extensively studied. However, it is believed that the compound can interact with other organic compounds and may have the potential to be toxic or to cause adverse effects in humans. Therefore, it is important to use caution when handling the compound and to ensure that proper safety protocols are followed.
実験室実験の利点と制限
The advantages of using 3-(But-3-yn-2-yl)oxane in laboratory experiments include its low cost, its availability, and its ability to react with other organic compounds. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. However, there are some limitations to using 3-(But-3-yn-2-yl)oxane in laboratory experiments. The compound is volatile and can easily evaporate, making it difficult to measure accurately. Additionally, the compound can react with other organic compounds, which can lead to unexpected results.
将来の方向性
There are many potential future directions for the use of 3-(But-3-yn-2-yl)oxane. For example, the compound could be used to synthesize new pharmaceuticals or to develop new drug delivery systems. Additionally, the compound could be used to study the structure and reactivity of other organic compounds or to create new materials for use in industrial and scientific applications. Finally, the compound could be used to study the biochemical and physiological effects of other organic compounds and to develop new treatments for diseases.
合成法
3-(But-3-yn-2-yl)oxane can be synthesized from a variety of sources, including ethyl acetate, propylene, and butadiene. Ethyl acetate can be reacted with propylene in the presence of a catalyst to form 3-(but-3-yn-2-yl)oxane. Butadiene can be reacted with propylene in the presence of a catalyst and a base to form 3-(but-3-yn-2-yl)oxane. Additionally, 3-(but-3-yn-2-yl)oxane can be synthesized from the reaction of butadiene and ethyl acetate in the presence of a catalyst and a base.
特性
IUPAC Name |
3-but-3-yn-2-yloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-8(2)9-5-4-6-10-7-9/h1,8-9H,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVRZIVJDEORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(But-3-yn-2-yl)oxane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)



![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)

![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)





